3,7,16-Trihydroxystigmast-5-ene

Natural Product Chemistry Steroid Biochemistry Analytical Reference Standards

3,7,16-Trihydroxystigmast-5-ene is a naturally occurring polyoxygenated steroid of the stigmastane class, characterized by a 5-ene double bond and three hydroxyl groups at the 3β, 7α, and 16β positions. It was initially isolated from the herbs of Walsura robusta (Meliaceae) and is now offered as a high-purity reference standard for life science research and natural product chemistry.

Molecular Formula C29H50O3
Molecular Weight 446.7 g/mol
Cat. No. B15497890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,16-Trihydroxystigmast-5-ene
Molecular FormulaC29H50O3
Molecular Weight446.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C
InChIInChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18-,19-,21+,22+,23+,24-,25+,26-,27+,28+,29+/m1/s1
InChIKeyGSNYNPKRIFCZGN-PSPMEKIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7,16-Trihydroxystigmast-5-ene (CAS 289056-24-2): Procurement-Ready Polyhydroxylated Stigmastane Steroid Reference Standard


3,7,16-Trihydroxystigmast-5-ene is a naturally occurring polyoxygenated steroid of the stigmastane class, characterized by a 5-ene double bond and three hydroxyl groups at the 3β, 7α, and 16β positions. It was initially isolated from the herbs of Walsura robusta (Meliaceae) and is now offered as a high-purity reference standard for life science research and natural product chemistry . Its molecular formula is C₂₉H₅₀O₃ with a molecular weight of 446.71 g/mol, and it is structurally distinguished by the unique combination of hydroxylation sites that differentiates it from more common stigmastane diols and other triols [1].

Why Generic Substitution with Other Stigmastane Triols or Diols Is Scientifically Unreliable


Stigmastane steroids exhibit structure-dependent biological activities that are highly sensitive to the number, position, and stereochemistry of hydroxyl groups. Polyoxygenated stigmastanes have been shown to modulate immune responses and exert anti-inflammatory effects, with specific hydroxylation patterns dictating potency and selectivity [1]. The 3β,7α,16β-triol configuration of 3,7,16-Trihydroxystigmast-5-ene creates a distinct hydrogen-bonding network and molecular shape that differs fundamentally from 3,7-diols, 3,16-diols, or 3,7,15-triol analogs. Even minor changes—such as 7β vs. 7α orientation or the absence of the 16β-hydroxy group—can drastically alter physicochemical properties, biological target engagement, and chromatographic behavior. Consequently, substituting this compound with a structurally related but chemically distinct stigmastane derivative without empirical validation jeopardizes experimental reproducibility and analytical accuracy.

Quantitative Differentiation Evidence for 3,7,16-Trihydroxystigmast-5-ene Versus Closest Analogs


Unique 3β,7α,16β-Trihydroxylation Pattern Distinct from Common Stigmastane Diols

3,7,16-Trihydroxystigmast-5-ene contains hydroxyl groups at the 3β, 7α, and 16β positions, whereas the closest commercially available analogs such as stigmast-5-ene-3β,7α-diol (Ikshusterol, CAS 34427-61-7) and stigmast-5-ene-3β,7β-diol (epi-Ikshusterol, CAS 206554-46-3) possess only two hydroxyl groups. The additional 16β-hydroxy group increases the molecular weight by 16 Da and the hydrogen bond donor count from 2 to 3, altering both chromatographic retention time and solubility profile [1].

Natural Product Chemistry Steroid Biochemistry Analytical Reference Standards

High Purity Specification (≥98%) Critical for Reliable Research Use

Multiple vendors supply 3,7,16-Trihydroxystigmast-5-ene at purities of ≥98% (e.g., CymitQuimica 98%, ScreenLib ≥98%, Coompo 98%), which is essential for use as an analytical reference standard [1]. In contrast, generic stigmastane steroids are often available at lower purities (e.g., 95%) or as undefined extracts, introducing variability that can compromise quantitative studies.

Natural Product Standard Quality Control Analytical Chemistry

Computed Physicochemical Properties Distinguish from Diol Analogs

Predicted properties for 3,7,16-Trihydroxystigmast-5-ene include a density of 1.1±0.1 g/cm³, boiling point of 566.2±50.0 °C, and flash point of 232.9±24.7 °C . While comparable data for the diol analog stigmast-5-ene-3β,7α-diol are less consistently reported, the increased polarity from the extra hydroxyl group is expected to lower logP and increase water solubility relative to diol counterparts, impacting extraction and formulation strategies.

Physicochemical Characterization Computational Chemistry Formulation Development

3D Conformer Availability Enhances Computational and Structural Studies

A 3D conformer of 3,7,16-Trihydroxystigmast-5-ene is available in the ChemSpider database (ID 113611413), providing a validated low-energy geometry suitable for docking and molecular dynamics simulations . Many related stigmastane triols and diols lack publicly accessible 3D structural data, limiting their utility in structure-based research.

Molecular Modeling Drug Design Structural Biology

Procurement-Driven Application Scenarios for 3,7,16-Trihydroxystigmast-5-ene Based on Verified Differentiation Evidence


High-Purity Reference Standard for LC-MS/MS Natural Product Quantitation

With a vendor-confirmed purity of ≥98%, 3,7,16-Trihydroxystigmast-5-ene serves as an ideal calibration standard for the accurate quantification of this specific steroid in plant extracts or biological matrices . Its unique 3β,7α,16β-triol signature distinguishes it from co-eluting diols, ensuring specificity in targeted metabolomics workflows.

Structure-Activity Relationship (SAR) Studies of Polyhydroxylated Stigmastanes

The distinct trihydroxylation pattern (3β,7α,16β) provides a valuable comparator for SAR investigations. Researchers can use this compound to probe the functional consequences of adding a 16β-hydroxy group to the stigmastane scaffold, as class-level evidence suggests that hydroxylation number and position critically influence immunomodulatory and anti-inflammatory activities [1].

Computational Chemistry and Molecular Docking Campaigns

The availability of a validated 3D conformer in ChemSpider enables seamless integration into molecular modeling software for docking studies, pharmacophore modeling, or molecular dynamics simulations . This saves researchers the time and expertise required to generate a reliable 3D geometry from scratch.

Analytical Method Development for Polyoxygenated Steroid Profiling

The compound's predicted physicochemical properties (density 1.1±0.1 g/cm³, boiling point 566.2±50.0 °C) can inform chromatographic method development, particularly in selecting appropriate stationary phases and mobile phase conditions for HPLC or GC separation of complex steroidal mixtures .

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